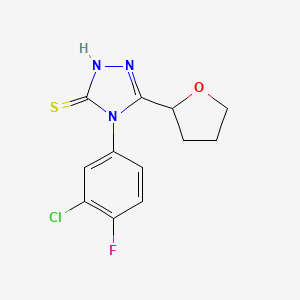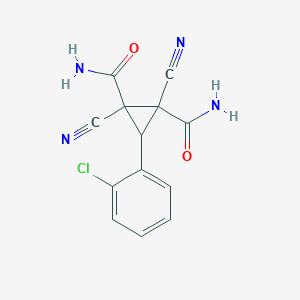![molecular formula C11H14N4O2 B11049141 5,5-Dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione](/img/structure/B11049141.png)
5,5-Dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring substituted with a pyridin-3-ylamino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,5-dimethylhydantoin with pyridin-3-ylmethylamine in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. For example, a multi-jet oscillating disk (MJOD) continuous flow reactor can be used to produce the compound on a large scale . This method allows for precise control of reaction parameters and efficient isolation of the product.
化学反応の分析
Types of Reactions
5,5-Dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the imidazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted imidazolidines, depending on the specific reagents and conditions used.
科学的研究の応用
5,5-Dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and antiviral properties.
Industry: It is used in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of 5,5-Dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Similar Compounds
5,5-Dimethylhydantoin: A precursor in the synthesis of the target compound.
1,3-Dimethyl-5-[(pyridin-3-ylamino)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione: A structurally similar compound with different ring substitutions.
Uniqueness
5,5-Dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C11H14N4O2 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC名 |
5,5-dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H14N4O2/c1-11(2)9(16)15(10(17)14-11)7-13-8-4-3-5-12-6-8/h3-6,13H,7H2,1-2H3,(H,14,17) |
InChIキー |
OLLCMDKOZHJFAL-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)N(C(=O)N1)CNC2=CN=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{(E)-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-phenylthiourea](/img/structure/B11049069.png)
![2-(morpholin-4-ylsulfonyl)-N-phenyldibenzo[b,f][1,4]thiazepin-11-amine](/img/structure/B11049070.png)
![methyl 6-methyl-6H-dibenzo[b,f][1,4,5]oxathiazepine-3-carboxylate 5,5-dioxide](/img/structure/B11049071.png)
![(5Z)-N-benzyl-2-(4-chlorophenyl)-5-{[(4-methoxyphenyl)carbonyl]imino}-2,5-dihydro-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11049079.png)
![4-{1-[3-(4-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11049091.png)
![4-methoxy-N-[7-(4-methylbenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11049098.png)


![4-[3-(5-Chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline](/img/structure/B11049117.png)
![ethyl 4-(2,5-dioxo-3-{[1-(thiophen-2-ylcarbonyl)piperidin-4-yl]amino}-2,5-dihydro-1H-pyrrol-1-yl)benzoate](/img/structure/B11049131.png)
![3-[5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridin-2(1H)-one](/img/structure/B11049133.png)

![Carbamic acid, [2-[[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino]-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B11049143.png)
![2-(2-{4-[(phenylsulfonyl)methyl]-1,3-thiazol-2-yl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B11049167.png)